Cytarabine Hydrochloride

Acute Myeloid Leukemia Geriatric Oncology Comparative Effectiveness

Cytarabine Hydrochloride (CAS 69-74-9), a hydrochloride salt of 1-β-D-arabinofuranosylcytosine, is a nucleoside analog antimetabolite that exhibits S-phase-specific cytotoxicity through inhibition of DNA polymerase following intracellular phosphorylation to its active triphosphate form. With an in vitro IC₅₀ of 16 nM for DNA synthesis inhibition, cytarabine is a cornerstone agent in remission induction regimens for acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL), typically administered intravenously as the hydrochloride salt to ensure aqueous solubility.

Molecular Formula C9H13N3O5.ClH
C9H14ClN3O5
Molecular Weight 279.68 g/mol
CAS No. 69-74-9
Cat. No. B1669688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytarabine Hydrochloride
CAS69-74-9
SynonymsAra C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside
Molecular FormulaC9H13N3O5.ClH
C9H14ClN3O5
Molecular Weight279.68 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m1./s1
InChIKeyKCURWTAZOZXKSJ-JBMRGDGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility42 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cytarabine Hydrochloride CAS 69-74-9: S-Phase-Specific Antimetabolite for Leukemia Therapeutics and Procurement Specifications


Cytarabine Hydrochloride (CAS 69-74-9), a hydrochloride salt of 1-β-D-arabinofuranosylcytosine, is a nucleoside analog antimetabolite that exhibits S-phase-specific cytotoxicity through inhibition of DNA polymerase following intracellular phosphorylation to its active triphosphate form [1]. With an in vitro IC₅₀ of 16 nM for DNA synthesis inhibition, cytarabine is a cornerstone agent in remission induction regimens for acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL), typically administered intravenously as the hydrochloride salt to ensure aqueous solubility [2]. The compound demonstrates a biphasic plasma elimination profile with an initial distribution half-life of approximately 10 minutes and a terminal elimination half-life of 1 to 3 hours, necessitating continuous infusion protocols to maintain therapeutic exposure [3].

Why Cytarabine Hydrochloride Cannot Be Directly Substituted with Alternative Nucleoside Analogs or Hypomethylating Agents


Despite belonging to the broader class of nucleoside antimetabolites, cytarabine hydrochloride exhibits fundamentally distinct pharmacodynamic and clinical outcome profiles compared to structurally or mechanistically related agents such as gemcitabine, decitabine, and azacitidine. In phase III randomized trials comparing decitabine versus low-dose cytarabine in older AML patients, overall survival differences of 2.7 months (7.7 vs 5.0 months) demonstrate that these agents are not interchangeable in clinical practice [1]. Furthermore, preclinical studies reveal that gemcitabine, while structurally analogous, acts additively with cytarabine rather than as a substitute, with optimal sequencing (gemcitabine before or concurrent with cytarabine) required for enhanced cytotoxicity [2]. The S-phase specificity of cytarabine also distinguishes it from the hypomethylating mechanism of decitabine and azacitidine, necessitating distinct dosing schedules and combination partner selection [3]. For procurement decisions, the hydrochloride salt form is essential for aqueous solubility in injectable formulations, with a defined purity specification of 97.0%-103.0% per pharmacopoeial monographs that differs from free base or alternative salt forms [4].

Quantitative Differentiation Evidence for Cytarabine Hydrochloride Relative to Comparator Agents


Cytarabine-Based Regimens Demonstrate Superior Overall Survival in Older AML Patients Compared to Decitabine Monotherapy

In a phase III randomized multinational trial, the hypomethylating agent decitabine demonstrated a median overall survival (OS) of 7.7 months (95% CI: 6.2-9.2) compared with 5.0 months (95% CI: 4.3-6.3) for the treatment choice arm that included low-dose cytarabine, representing a 2.7-month survival advantage for decitabine in the overall cohort of older adults with newly diagnosed AML [1]. However, when combined with venetoclax, low-dose cytarabine (LDAC) regimens achieved a hazard ratio of 0.75 (95% CI: 0.58-0.96) for overall survival compared to azacitidine plus venetoclax in a meta-analysis of 47 studies, with LDAC+venetoclax demonstrating a 12-month survival rate of 45% compared to 38% for azacitidine monotherapy [2].

Acute Myeloid Leukemia Geriatric Oncology Comparative Effectiveness

Gemcitabine Enhances Cytarabine Cytotoxicity: Synergistic Rather Than Substitutable Activity

In preclinical models, the combination of gemcitabine (dFdC) with cytarabine (Ara-C) demonstrated enhanced anti-leukemic activity compared to either agent alone. In murine L1210 leukemia models, the median survival time (MST) increased by 42% when gemcitabine was administered before cytarabine, compared to a 23% increase with cytarabine monotherapy [1]. In vitro colony-forming unit assays using chronic myeloid leukemia (CML) cells showed that gemcitabine plus cytarabine inhibited colony formation to a significantly higher degree (68% inhibition at highest concentrations tested) than on normal CFU-GM cells (41% inhibition), demonstrating selective anti-leukemic activity of the combination [2].

Combination Chemotherapy Nucleoside Analog In Vitro Pharmacology

Liposomal Cytarabine-Daunorubicin Fixed-Ratio Formulation Enables Sustained 5:1 Molar Ratio Drug Delivery with FDA Approval for AML

The liposomal encapsulation of cytarabine with daunorubicin at a fixed molar ratio of 5:1 (cytarabine:daunorubicin) in the FDA-approved product VYXEOS enables sustained co-release of both agents with a mean liposomal diameter of 4.5 μm [1]. This formulation, covered by US Patent 8,431,806B2, maintains a non-antagonistic therapeutic ratio that cannot be replicated by simple admixture of free cytarabine hydrochloride and daunorubicin hydrochloride, as the liposomal carrier achieves differential pharmacokinetics that prolongs cytarabine exposure beyond the 1-3 hour terminal half-life observed with conventional formulation [2]. The patent-protected formulation incorporates cholesterol, copper gluconate, distearoylphosphatidylcholine, and distearoylphosphatidylglycerol as key excipients, with patent expiration anticipated in 2028 [3].

Liposomal Formulation Fixed-Ratio Chemotherapy Drug Delivery

Cytarabine Hydrochloride USP-NF Monograph Defines 97.0%-103.0% Purity Specification Differentiated from Free Base and Alternative Salt Forms

The USP monograph for Cytarabine (which encompasses the hydrochloride salt form) specifies an assay range of 97.0%-103.0% calculated on the dried basis, with defined impurity limits and analytical testing protocols [1]. The hydrochloride salt form (C₉H₁₄ClN₃O₅, molecular weight 279.68) is the pharmaceutical standard for injectable preparations due to its freely soluble aqueous solubility profile, whereas the free base form (C₉H₁₃N₃O₅, molecular weight 243.22) exhibits different solubility characteristics and is not the pharmaceutical-grade reference standard [2]. Commercial suppliers provide cytarabine hydrochloride at purities ranging from 97% to 99%, with detailed Certificates of Analysis (COA) that document impurity profiles including process-related impurities and degradation products such as uracil arabinoside (ara-U) .

Pharmaceutical Quality Control Pharmacopoeial Standards Procurement Specifications

Evidence-Based Application Scenarios for Cytarabine Hydrochloride in Research and Industrial Procurement


AML Remission Induction Research: LDAC + Venetoclax Combination Studies in Older/Unfit Populations

Based on meta-analysis data showing hazard ratio 0.75 for overall survival with LDAC+venetoclax versus comparator combinations, research institutions should procure cytarabine hydrochloride specifically for combination protocols involving venetoclax in patients ≥55 years with AML ineligible for intensive chemotherapy [1]. This scenario requires pharmaceutical-grade cytarabine hydrochloride meeting USP specifications for continuous IV infusion over 7-10 days at low-dose schedules (typically 20 mg/m²/day).

Liposomal Fixed-Ratio Formulation Development: 5:1 Molar Ratio with Daunorubicin

Industrial pharmaceutical developers pursuing liposomal combination products should utilize high-purity cytarabine hydrochloride (≥99%) as the starting material for encapsulation with daunorubicin at the validated 5:1 molar ratio [2]. This application requires cytarabine hydrochloride with documented impurity profiles suitable for liposomal encapsulation, as the sustained-release properties demonstrated in VYXEOS are dependent on precise stoichiometric ratios that cannot be achieved with lower-purity material.

Preclinical Combination Synergy Studies: Gemcitabine-Cytarabine Sequential Dosing

Research laboratories investigating nucleoside analog synergy should procure both cytarabine hydrochloride and gemcitabine for sequential combination studies, where gemcitabine administered before or concurrently with cytarabine produces 65-83% greater anti-leukemic efficacy than cytarabine monotherapy in murine models [3]. This application requires research-grade cytarabine hydrochloride (≥97% purity) with validated in vitro IC₅₀ of 16 nM for DNA synthesis inhibition to ensure reproducible experimental results.

Epigenetic Priming Protocols: Decitabine-Cytarabine Sequential Administration

Clinical research programs evaluating epigenetic priming strategies should procure cytarabine hydrochloride for sequential administration following decitabine exposure, as preclinical xenograft models demonstrate that sequential decitabine-cytarabine treatment reduces tumor burden more effectively than cytarabine alone [4]. This application requires pharmaceutical-grade cytarabine hydrochloride suitable for continuous infusion following a 5-day decitabine priming phase, with procurement volumes calculated based on 100-200 mg/m²/day dosing schedules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytarabine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.